molecular formula C21H24N4O3S B2764169 N-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476431-72-8

N-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2764169
CAS No.: 476431-72-8
M. Wt: 412.51
InChI Key: USKKAEAIUPRFSX-UHFFFAOYSA-N
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Description

N-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound known for its multifaceted properties and applications. The compound's structure is complex, featuring a triazole ring, a methoxy group, and an isopropylthio group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves the following steps:

  • Formation of the 1,2,4-triazole ring through cyclization reactions.

  • Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution.

  • Attachment of the isopropylthio group through thiolation.

  • Final condensation to introduce the methoxybenzamide moiety.

Reaction conditions vary, but often involve solvents like dimethylformamide or acetonitrile, with catalysts such as potassium carbonate or triethylamine, under controlled temperatures.

Industrial Production Methods: For industrial-scale production, the processes are optimized for yield and purity:

  • High-throughput continuous flow reactors.

  • Enhanced purification techniques such as recrystallization and chromatography.

  • Utilization of automated systems for precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Undergoes reduction reactions to form corresponding alcohols.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halides, nitrates, various organometallics.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Varied substituted derivatives.

Scientific Research Applications

N-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has broad applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Explored for its bioactive properties, including antimicrobial and antifungal activities.

  • Medicine: : Investigated as a potential therapeutic agent due to its triazole ring, which is often present in pharmacologically active compounds.

  • Industry: : Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors:

  • Molecular Targets: : Likely includes enzyme inhibition or modulation of receptor activity.

  • Pathways: : May impact pathways related to cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Other Compounds: N-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique isopropylthio and methoxyphenyl groups.

Similar Compounds

  • N-(4-methoxyphenyl)-4H-1,2,4-triazole-3-carboxamide.

  • 4-methoxy-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide.

These compounds share structural motifs but differ in specific functional groups, impacting their reactivity and applications.

That's your compound in a nutshell—well, maybe a bit more than a nutshell! It's fascinating how such structures can lead to so many different uses and studies. Anything specific you'd like to delve into further?

Properties

IUPAC Name

4-methoxy-N-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14(2)29-21-24-23-19(25(21)16-7-11-18(28-4)12-8-16)13-22-20(26)15-5-9-17(27-3)10-6-15/h5-12,14H,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKKAEAIUPRFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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